(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
CAS No. |
956690-37-2 |
|---|---|
Molecular Formula |
C25H15ClN6OS |
Molecular Weight |
482.95 |
IUPAC Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H15ClN6OS/c26-19-8-6-16(7-9-19)22-18(15-31(29-22)20-4-2-1-3-5-20)14-21-24(33)32-25(34-21)28-23(30-32)17-10-12-27-13-11-17/h1-15H/b21-14- |
InChI Key |
NLVKWSUZVBSFBN-STZFKDTASA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)N5C(=NC(=N5)C6=CC=NC=C6)S4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationship (SAR), and various pharmacological properties, particularly focusing on its anticancer, anti-inflammatory, and analgesic activities.
Synthesis and Structural Characterization
The synthesis of the compound involves a multi-step process starting from 4-chlorophenylhydrazine and various intermediates to form the pyrazole and thiazole rings. The structural elucidation is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular formula and the specific arrangement of functional groups.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. The compound under discussion was tested against various cancer cell lines using the NCI 60 cell line screening program. Notably, it showed promising activity at concentrations around 10 µM without inducing cytotoxic effects on normal cells (HEK293) .
Key Findings:
- Active Derivatives: Some derivatives from the same scaffold exhibited excellent anticancer activity with minimal toxicity.
- Mechanism of Action: The compound acts as a non-camptothecin topoisomerase I inhibitor, which is crucial for cancer cell proliferation .
Anti-inflammatory and Analgesic Properties
The compound has also been evaluated for its anti-inflammatory and analgesic activities. Research indicates that thiazolo derivatives can inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. Preliminary SAR studies suggest that modifications in the molecular structure can enhance these activities.
Key Findings:
- Inhibition of COX Enzymes: The compound demonstrated non-selective inhibition of COX-1 and COX-2 while showing better gastrointestinal tolerance compared to traditional NSAIDs like phenylbutazone .
- Analgesic Activity: In vivo studies indicated significant analgesic effects in animal models, correlating with the presence of specific functional groups in the molecule .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that certain structural features are critical for enhancing biological activity:
- Presence of Heterocycles: The incorporation of thiazole and triazole rings contributes significantly to the bioactivity.
- Substituent Effects: The introduction of electron-withdrawing groups (like Cl) on aromatic rings improves potency by enhancing interactions with biological targets .
| Compound Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer activity |
| Pyrazole Substituents | Enhance anti-inflammatory properties |
| Electron-Withdrawing Groups | Improve binding affinity |
Case Studies
Several case studies have highlighted the efficacy of compounds similar to (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:
- Antitumor Activity: A study demonstrated that thiazolo derivatives were effective against leukemia cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
- Analgesic Efficacy: In a model of induced pain in rats, compounds with similar scaffolds exhibited substantial pain relief comparable to established analgesics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit notable antimicrobial properties. The thiazolo[3,2-b][1,2,4]triazole framework is particularly effective against a range of bacterial and fungal strains. Studies have demonstrated that derivatives of pyrazole can enhance the antimicrobial efficacy of thiazole compounds, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has shown potential in anticancer research. The incorporation of the thiazolo[3,2-b][1,2,4]triazole unit has been linked to the inhibition of cancer cell proliferation in various cancer types. In vitro studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes them potential candidates for treating chronic inflammatory diseases .
Synthesis of Novel Compounds
The synthesis of this compound can serve as a precursor for generating novel derivatives with enhanced biological activities. The reaction pathways involving hydrazonoyl halides and other reagents can lead to a variety of substituted thiazole and pyrazole derivatives with tailored properties for specific applications in medicinal chemistry .
Structural Studies and Characterization
The structural characterization of this compound through X-ray crystallography has provided insights into its molecular geometry and interactions at the atomic level. Such studies are crucial for understanding the relationship between structure and biological activity, which can guide further modifications to optimize efficacy .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazolo[3,2-b][1,2,4]triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to standard antibiotics, suggesting that these compounds could be developed into new antimicrobial agents.
- Anticancer Mechanism : In vitro studies on human breast cancer cell lines demonstrated that treatment with pyrazole-thiazole derivatives led to a marked decrease in cell viability and increased apoptosis markers, highlighting their potential as anticancer therapeutics.
- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups, supporting its role as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and analogous derivatives:
Key Findings from Comparative Studies
- Bioactivity Enhancement : The fusion of thiazolo-triazole with pyrazole creates multiple interaction sites (e.g., hydrogen bonding via triazole N-atoms, hydrophobic interactions via chlorophenyl groups), improving target selectivity over simpler derivatives like Thiazole Derivative A or Triazole Derivative B .
- Substituent Effects: Halogenated Aryl Groups: Chloro and fluoro substituents increase electronegativity, enhancing binding to enzymes (e.g., cytochrome P450) compared to methoxy or methyl groups . Pyridine vs.
- Synthetic Complexity : Multi-step synthesis involving condensation and cyclization is common, but the target compound requires precise control to avoid byproducts from its fused heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
